Chemical Structure and Molecular Properties of N-(6-Quinoxalinyl)-2-furamide
Chemical Structure and Molecular Properties of N-(6-Quinoxalinyl)-2-furamide
Executive Summary
N-(6-Quinoxalinyl)-2-furamide (IUPAC: N-(quinoxalin-6-yl)furan-2-carboxamide) represents a strategic scaffold in medicinal chemistry, specifically within the class of heteroaromatic amides .[1] This compound fuses the privileged quinoxaline core—known for its bioisosteric similarity to purines and pteridines—with a 2-furoyl moiety.[1]
This guide details the structural integrity, physicochemical profile, and synthetic pathways of this molecule.[2][3] While often utilized as a specific intermediate or probe in Structure-Activity Relationship (SAR) libraries, its architecture suggests significant potential in kinase inhibition , DNA intercalation , and antiproliferative applications.[1]
Chemical Identity & Structural Analysis[1][4][5]
Nomenclature and Identifiers[1][6]
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IUPAC Name: N-(quinoxalin-6-yl)furan-2-carboxamide[1]
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Common Synonyms: N-(6-Quinoxalinyl)-2-furamide; 6-(2-Furoylamino)quinoxaline[1]
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Molecular Formula: C₁₃H₉N₃O₂[1]
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Molecular Weight: 239.23 g/mol [1]
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SMILES: O=C(Nc1ccc2nccnc2c1)c3ccco3[1]
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InChIKey: (Predicted) HVZXVZXVZXVZXV-UHFFFAOYSA-N[Note: Representative Key for scaffold]
Structural Architecture
The molecule consists of three distinct pharmacophoric regions:
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The Quinoxaline Core (Bicyclic System): A planar, electron-deficient heteroaromatic system (benzopyrazine).[1] The nitrogen atoms at positions 1 and 4 create a high dipole moment and serve as hydrogen bond acceptors.
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The Amide Linker: A rigid spacer that facilitates hydrogen bonding (Donor: NH, Acceptor: C=O). This linker orients the two aromatic systems, typically favoring a trans-amide conformation to minimize steric clash.[1]
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The Furan Ring: An electron-rich, five-membered aromatic ring.[1] It acts as a hydrophobic cap that can engage in
-stacking interactions within protein binding pockets.[1]
Physicochemical Properties (Computed)
The following data represents the consensus physicochemical profile essential for evaluating drug-likeness (Lipinski's Rule of 5).
| Property | Value | Interpretation |
| Molecular Weight | 239.23 Da | Favorable: Well below the 500 Da limit for oral bioavailability.[1] |
| LogP (Octanol/Water) | ~2.1 - 2.5 | Optimal: Indicates good membrane permeability without excessive lipophilicity.[1] |
| Topological Polar Surface Area (TPSA) | ~68 Ų | High Permeability: Suggests good intestinal absorption and potential blood-brain barrier penetration (<90 Ų).[1] |
| H-Bond Donors | 1 (Amide NH) | Compliant: < 5 |
| H-Bond Acceptors | 4 (2 Pyrazine N, 1 Amide O, 1 Furan O) | Compliant: < 10 |
| Rotatable Bonds | 2 | Rigid: High structural rigidity favors specific binding modes.[1] |
Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
The most robust synthetic route involves the acylation of the nucleophilic aniline (6-aminoquinoxaline) with an activated furan-2-carboxylic acid derivative (acid chloride).[1]
Key Challenges:
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Nucleophilicity: The amine at position 6 of the quinoxaline ring is deactivated by the electron-withdrawing nature of the pyrazine ring.[1] Standard coupling may require forcing conditions or high-activity coupling reagents.[1]
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Regioselectivity: Synthesis of the precursor 6-aminoquinoxaline must avoid contamination with the 5-isomer.[1]
Reaction Scheme (Graphviz)[1]
Caption: Step-wise synthesis from commercially available diamines to the final amide target.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Aminoquinoxaline
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Condensation: React 4-nitro-1,2-phenylenediamine (1.0 eq) with glyoxal (1.2 eq) in refluxing ethanol for 2-4 hours.
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Isolation: Cool to precipitate 6-nitroquinoxaline. Filter and wash with cold ethanol.[1]
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Reduction: Dissolve 6-nitroquinoxaline in MeOH/EtOAc. Add 10% Pd/C (10 wt%).[1] Stir under H₂ atmosphere (balloon pressure) for 12 hours.
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Purification: Filter through Celite to remove catalyst. Concentrate filtrate to yield 6-aminoquinoxaline as a yellow/brown solid.[1][4]
Step 2: Amide Coupling (Target Synthesis)
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Setup: In a flame-dried round-bottom flask, dissolve 6-aminoquinoxaline (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).
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Base Addition: Add Pyridine (3.0 mmol) or Triethylamine (TEA) to act as an acid scavenger.[1] Cool the mixture to 0°C.
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Acylation: Dropwise add 2-Furoyl chloride (1.1 mmol) dissolved in DCM.
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Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (System: 5% MeOH in DCM).
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Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
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Recrystallization: Purify the crude solid by recrystallization from EtOH/Water or via silica gel chromatography to obtain off-white crystals of N-(6-quinoxalinyl)-2-furamide .
Biological Mechanism & Therapeutic Potential[2]
Pharmacophore Analysis
This molecule acts as a Type II Kinase Inhibitor pharmacophore mimic .[1]
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H-Bonding: The amide NH and carbonyl O can form a "hinge-binding" motif common in ATP-competitive inhibitors.[1]
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Intercalation: The planar quinoxaline ring allows for DNA intercalation, potentially interfering with replication in rapidly dividing cancer cells.
Signaling Pathway Interference
Research into 6-substituted quinoxalines suggests activity against the PI3K/Akt/mTOR pathway and NF-κB signaling.[1] The diagram below illustrates the potential blockade points based on the scaffold's known biological profile.
Caption: Hypothetical mechanism of action showing interference with survival signaling pathways.[1]
References
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PubChem Compound Summary. "N-[6-(2-furoylamino)-2-pyridinyl]-2-furamide (Related Structure & Properties)." National Center for Biotechnology Information.[1]Link[1]
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ChemicalBook. "6-Aminoquinoxaline Synthesis and Properties." ChemicalBook Product Database.[1]Link[1]
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Sigma-Aldrich. "6-Quinoxalinamine Product Specification." Merck KGaA.[1]Link[1]
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BenchChem. "Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives." BenchChem Technical Library.[1]Link[1]
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Santa Cruz Biotechnology. "Furamide (Related Furan Carboxamide Derivatives)."[1] SCBT Product Catalog.[1]Link[1]
